molecular formula C15H15N3O4S B2803520 3-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole CAS No. 2309568-83-8

3-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole

Cat. No.: B2803520
CAS No.: 2309568-83-8
M. Wt: 333.36
InChI Key: IHPVYZJQXKZQNZ-UHFFFAOYSA-N
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Description

3-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole: is a complex organic compound characterized by its unique molecular structure. This compound features a combination of a thiadiazole ring, a pyrrolidine ring, and a dihydrobenzo dioxin moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole ring, followed by the formation of the pyrrolidine ring, and finally the coupling with the dihydrobenzo dioxin moiety. Each step requires specific reagents and conditions, such as the use of strong acids or bases, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, 3-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical processes .

Medicine

Its unique structure may allow it to target specific molecular pathways, making it a candidate for drug development .

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives, pyrrolidine derivatives, and dihydrobenzo dioxin derivatives. Examples include:

  • (1,2,5-Thiadiazol-3-yl)amine
  • Pyrrolidin-2-one
  • 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanone

Uniqueness

What sets 3-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole apart is its unique combination of functional groups. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c19-15(13-9-20-11-3-1-2-4-12(11)22-13)18-6-5-10(8-18)21-14-7-16-23-17-14/h1-4,7,10,13H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPVYZJQXKZQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NSN=C2)C(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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